(9E,12Z)-9,12-Tetradecadien-1-ol acetate

Description

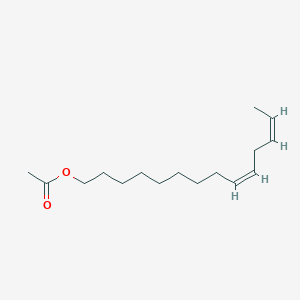

Structure

3D Structure

Properties

IUPAC Name |

tetradeca-9,12-dienyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGJZGSVLNSDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860462 | |

| Record name | Tetradeca-9,12-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31654-77-0 | |

| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z,E)-tetradeca-9,12-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(9E,12Z)-9,12-Tetradecadien-1-ol acetate CAS 31654-77-0 properties

An In-depth Technical Guide to (9E,12Z)-9,12-Tetradecadien-1-ol acetate (CAS 31654-77-0)

Authored by a Senior Application Scientist

Introduction

(9E,12Z)-9,12-Tetradecadien-1-ol acetate, registered under CAS number 31654-77-0, is a pivotal semiochemical in the field of chemical ecology and integrated pest management.[1][2][3] This long-chain unsaturated acetate ester functions as a major sex pheromone component for a variety of significant lepidopteran pests, including the Indian Meal Moth (Plodia interpunctella), the Mediterranean Flour Moth (Ephestia kuehniella), and several species within the Spodoptera genus.[4][5][6] Its potent ability to influence insect behavior makes it an invaluable tool for monitoring, mass trapping, and, most notably, mating disruption strategies in both agricultural and stored-product environments.[5][7][8] This guide provides a comprehensive technical overview of its properties, synthesis, biological function, and practical applications for researchers and professionals in drug development and pest management.

Physicochemical Properties

The physical and chemical characteristics of (9E,12Z)-9,12-Tetradecadien-1-ol acetate are fundamental to its function as a volatile signaling molecule and inform its formulation and application. The compound is a colorless to pale yellow oily liquid with a characteristic fatty and fruity odor.[1][7][9] Its high molecular weight and lipophilicity, indicated by a large log P value, result in low water solubility but good solubility in organic solvents, which is critical for its formulation in dispensers used for pest control.[1][7][9]

| Property | Value | Source(s) |

| CAS Number | 31654-77-0 | [1][2][10] |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][10] |

| Molecular Weight | 252.39 g/mol | [1][2][10] |

| Appearance | Colorless liquid / neat oil | [7][9] |

| Odor Profile | Fatty, Fruity, Waxy | [1] |

| Boiling Point | 318 - 334.8 °C at 760 mmHg | [3][9] |

| Density | 0.8893 kg/L at 20°C | [9] |

| Vapor Pressure | 0.18 Pa at 20°C | [9] |

| Water Solubility | 0.119 - 0.143 mg/L at 20°C | [9] |

| Solubility | Soluble in Ethanol (≥10 mg/ml), Methanol, Isopropanol; Sparingly soluble in DMSO | [1][7] |

| Partition Coefficient (log P) | > 6.5 | [9] |

| Flash Point | 62 - 147.64 °C (estimates vary) | [1][3] |

Synthesis and Analysis

The precise stereochemistry of the double bonds at the 9th (E, or trans) and 12th (Z, or cis) positions is paramount for the molecule's biological activity. Consequently, its chemical synthesis requires highly stereoselective methods to avoid the formation of inactive or inhibitory isomers.

Conceptual Synthesis Workflow

While numerous proprietary methods exist, a general and effective approach involves stereoselective cross-coupling reactions.[4][11] The causality behind this choice lies in the need to construct the C-C double bonds with precise geometric control. A Wittig or Horner-Wadsworth-Emmons reaction, for example, can be used to establish one of the double bonds, followed by a metal-catalyzed cross-coupling (e.g., Suzuki or Kumada) to complete the carbon skeleton. The final step is typically the acetylation of the terminal alcohol. This multi-step process ensures high stereochemical purity in the final product.

Sources

- 1. scent.vn [scent.vn]

- 2. 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | C16H28O2 | CID 6436633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ent.iastate.edu [ent.iastate.edu]

- 7. caymanchem.com [caymanchem.com]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. 9Z,12E-Tetradecadienylacetate Identity, Physico-Chemical Properties ,Methods of Analysis - Kunming Biohome Technology Co. Ltd. [biohometech.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. The Pherobase Synthesis - Z9-14Ac | C16H30O2 [pherobase.com]

An In-depth Technical Guide to the Chemical Structure and Isomeric Purity of ZETA Pheromone

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Note: The term "ZETA Pheromone" does not correspond to a universally recognized pheromone in scientific literature. Therefore, this guide will use the well-documented and biologically significant pheromone system of the European Corn Borer (Ostrinia nubilalis) as a representative model. The principles, analytical methodologies, and the critical importance of isomeric purity discussed herein are directly applicable to the rigorous study of many lepidopteran pheromones. The core components of this model system are the geometric isomers (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate.

Introduction: The Language of Isomers

In the intricate world of chemical ecology, communication is paramount. For many insect species, particularly moths (Lepidoptera), this communication is mediated by a sophisticated chemical language in the form of pheromones. These airborne molecules, often released by females, trigger specific behavioral responses in males, such as attraction and mating. However, the message is not conveyed by a single molecule alone; it is the precise blend and ratio of stereoisomers that often encode the critical information for species recognition. A subtle change in the geometry of a molecule can change a message of "come hither" to one of "wrong species."

This guide provides an in-depth technical examination of the chemical structure and, most critically, the analytical validation of the isomeric purity of a model pheromone system. Understanding and quantifying the exact isomeric ratio is not merely an academic exercise; it is a fundamental requirement for the development of effective, species-specific pest management strategies, from monitoring to mating disruption. The purity of a synthetic pheromone lure directly dictates its efficacy in the field.[1]

PART 1: Chemical Structure and Geometric Isomerism

The pheromone of the European Corn Borer is composed of isomers of 11-tetradecenyl acetate.[2] This molecule's core structure consists of a 14-carbon chain with a double bond at the 11th carbon position and an acetate functional group at one end.

-

Molecular Formula: C₁₆H₃₀O₂[3]

-

Molecular Weight: 254.41 g/mol [3]

-

Core Structure: Tetradecenyl acetate

The critical feature of this molecule is the carbon-carbon double bond (C=C) at the C11-C12 position. Due to the restricted rotation around this double bond, two distinct spatial arrangements, or geometric isomers, can exist: (Z) and (E).

-

(Z)-11-tetradecenyl acetate: The (Z) isomer, from the German zusammen (together), has the higher-priority substituent groups on the same side of the double bond. This is also referred to as the cis configuration.[4][5]

-

(E)-11-tetradecenyl acetate: The (E) isomer, from the German entgegen (opposite), has the higher-priority substituent groups on opposite sides of the double bond. This is also known as the trans configuration.[3]

The subtle difference in shape between these two molecules is the foundation of their distinct biological activities.

Caption: Chemical structures of the (Z) and (E) isomers of 11-tetradecenyl acetate.

PART 2: The Biological Imperative of Isomeric Purity

The European Corn Borer, Ostrinia nubilalis, exists as two distinct pheromone races, or strains, which are morphologically identical but behaviorally isolated by the specific blend of their pheromones.[6]

-

The Z-strain: Females of this strain produce a pheromone blend that is approximately a 97:3 ratio of (Z)-11-tetradecenyl acetate to (E)-11-tetradecenyl acetate. Males of the Z-strain are maximally attracted to this specific ratio.[7][8][9]

-

The E-strain: Conversely, E-strain females produce a blend with a ratio of about 4:96 or 1:99 of the (Z) to (E) isomers.[7][8][9] Males of the E-strain show a strong preference for this E-dominant blend.

This phenomenon, known as pheromonal polymorphism, is a powerful reproductive isolating mechanism.[10] Presenting a male moth with a blend that deviates significantly from its native ratio can lead to a reduced response or even complete inhibition of attraction. In this context, the "wrong" isomer acts as a behavioral antagonist. Therefore, for drug development professionals creating synthetic lures for pest monitoring or mating disruption, achieving and verifying a high degree of isomeric purity that mimics the target strain is not just a quality control metric—it is the primary determinant of product efficacy.

PART 3: Gold-Standard Analytical Protocol for Isomeric Purity Determination

Gas Chromatography (GC) is the definitive technique for separating and quantifying the geometric isomers of volatile and semi-volatile compounds like insect pheromones.[11][12] The choice of the capillary column's stationary phase is the most critical factor in achieving baseline separation of the (Z) and (E) isomers.

Causality Behind Column Selection: The Power of Polarity

Geometric isomers often have very similar boiling points, making separation on standard non-polar GC columns difficult. The key to separation lies in exploiting subtle differences in their polarity and molecular shape.

Expertise-Driven Choice: Highly polar "wax" or cyanopropyl-based stationary phases are the industry standard for this application.

-

Cyanopropyl Phases (e.g., DB-23, SP-2340, CP-Sil 88): These stationary phases have a strong dipole moment. They interact differently with the (Z) and (E) isomers. The more linear shape of the (E) or trans isomer allows it to interact more strongly with the stationary phase compared to the kinked structure of the (Z) or cis isomer. This differential interaction results in different retention times, allowing for their separation.[13][14] Highly polar and longer capillary columns provide the best resolution for these isomers.[11]

Experimental Protocol: A Self-Validating System

This protocol describes a robust, self-validating workflow for determining the isomeric purity of a synthetic pheromone sample. Trustworthiness is established by calibrating the system with certified reference materials.

Step 1: Preparation of Standards and Samples

-

Stock Standards: Obtain certified reference materials (CRMs) of >99% pure (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate. Prepare individual stock solutions of each isomer at 1 mg/mL in high-purity hexane.

-

Calibration Standard: Create a mixed calibration standard containing both isomers. A 50:50 (w/w) mixture is ideal for determining the instrument's response factor and confirming resolution.

-

Sample Preparation: Dilute the unknown synthetic pheromone sample ("ZETA Pheromone") in hexane to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

Step 2: Gas Chromatography (GC) Instrumentation and Conditions The following table outlines a typical set of GC parameters. These must be optimized for the specific instrument and column in use.

| Parameter | Setting | Rationale (Expert Insights) |

| GC System | Agilent 6890N or equivalent with FID | Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for hydrocarbons. |

| Column | Agilent DB-23 (60 m x 0.25 mm ID, 0.25 µm film) | A long, highly polar cyanopropyl column is essential for resolving the geometric isomers.[11][13] |

| Carrier Gas | Helium or Hydrogen | Constant flow mode (e.g., 1.2 mL/min) provides more stable retention times than constant pressure. |

| Injector | Split/Splitless, 250 °C | A high temperature ensures rapid volatilization. A split injection (e.g., 50:1) prevents column overloading. |

| Oven Program | 150 °C hold 2 min, ramp 2 °C/min to 220 °C, hold 10 min | A slow temperature ramp is crucial for maximizing the separation between the closely eluting isomers. |

| Detector | FID, 260 °C | Temperature must be higher than the final oven temperature to prevent condensation. |

| Injection Vol. | 1 µL |

Step 3: Data Acquisition and Analysis

-

System Suitability: First, inject the 50:50 mixed standard. Verify that the two isomer peaks are baseline-resolved. The (Z) isomer will typically elute before the (E) isomer on these polar columns.

-

Sample Analysis: Inject the prepared "ZETA Pheromone" sample.

-

Integration: Integrate the area under the curve for both the (Z) and (E) isomer peaks.

-

Calculation of Isomeric Purity: The percentage of each isomer is calculated based on the relative peak areas.

-

% (Z) Isomer = [Area(Z) / (Area(Z) + Area(E))] x 100

-

% (E) Isomer = [Area(E) / (Area(Z) + Area(E))] x 100

-

This calculation assumes the FID response factor is identical for both isomers, which is a safe assumption for geometric isomers.

Caption: Workflow for the determination of pheromone isomeric purity by Gas Chromatography.

PART 4: Confirmatory Techniques

While GC-FID is the workhorse for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for confirming the identity of the separated components.[15]

-

GC-MS for Structural Confirmation: By coupling the GC to a mass spectrometer, a mass spectrum can be obtained for each eluting peak.[16] While the electron ionization (EI) mass spectra of (Z) and (E) isomers are often very similar or identical, they provide definitive confirmation of the molecular weight (m/z 254) and fragmentation pattern characteristic of 11-tetradecenyl acetate, ruling out other impurities.[17] The NIST Chemistry WebBook is an authoritative source for reference mass spectra.[2][4][17]

Conclusion

The biological activity of the ZETA pheromone, modeled here by the Ostrinia nubilalis system, is inextricably linked to its isomeric composition. A difference of a few percentage points in the Z:E ratio can be the difference between a highly effective attractant and an inactive substance. For scientists in research and commercial development, the implementation of a robust, validated analytical method, such as the high-resolution capillary GC protocol detailed here, is non-negotiable. It provides the trustworthy, quantitative data necessary to ensure that synthetic pheromone blends speak the correct chemical language, leading to successful outcomes in the lab and in the field.

References

-

Rapid assessment of the need for a detailed Pest Risk Analysis for Ostrinia nubilalis, European corn borer. Plant Health Portal. [Link]

-

trans-11-Tetradecenyl acetate. NIST Chemistry WebBook. [Link]

-

Sex Pheromone of the European Com Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. ResearchGate. [Link]

-

Sex pheromone receptor specificity in the European corn borer moth, Ostrinia nubilalis. PubMed. [Link]

-

Intraspecific Pheromonal Variability of Ostrinia nubilalis in North America and Europe. Environmental Entomology. [Link]

-

European corn borer. Wikipedia. [Link]

-

CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Journal of Global Biosciences. [Link]

-

Insect Pheromone Detection. Lifeasible. [Link]

-

11-Tetradecen-1-ol acetate. NIST Chemistry WebBook. [Link]

-

11-Tetradecen-1-ol acetate. NIST Chemistry WebBook. [Link]

-

11-Tetradecen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]

-

(Z)-11-Tetradecen-1-ol, acetate. NIST Chemistry WebBook. [Link]

-

Insect Pheromone Technology: Chemistry and Applications. ACS Symposium Series. [Link]

-

What is the most effective method for preparing an insect sample for pheromone analysis? ResearchGate. [Link]

-

Positional and geometric isomer separation of FAME by comprehensive 2-D GC. ResearchGate. [Link]

-

Pheromone Detection by Raman Spectroscopy. Office of Scientific and Technical Information. [Link]

-

Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Patsnap. [Link]

-

The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. [Link]

-

A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. [Link]

-

Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Lund University Publications. [Link]

-

Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. ResearchGate. [Link]

-

(Z)-11-Tetradecenyl acetate. SIELC Technologies. [Link]

-

The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella (Treitschke). Japan International Research Center for Agricultural Sciences. [Link]

Sources

- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 2. 11-Tetradecen-1-ol acetate [webbook.nist.gov]

- 3. trans-11-Tetradecenyl acetate [webbook.nist.gov]

- 4. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 5. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 6. planthealthportal.defra.gov.uk [planthealthportal.defra.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. Sex pheromone receptor specificity in the European corn borer moth, Ostrinia nubilalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. European corn borer - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. umpir.ump.edu.my [umpir.ump.edu.my]

- 12. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]

- 15. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 16. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 17. 11-Tetradecen-1-ol acetate [webbook.nist.gov]

Toxicology and safety data sheet (SDS) for ZETA pheromone

An In-depth Technical Guide to the Toxicology and Safety of ZETA Pheromone

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role and Nature of ZETA Pheromone

ZETA pheromone, chemically identified as (Z,E)-9,12-tetradecadienyl acetate (CAS No. 31654-77-0), is a key semiochemical in modern integrated pest management (IPM) strategies.[1] It is the major sex pheromone component for a range of economically significant stored-product moths, including species from the genera Plodia, Ephestia, and Spodoptera.[1] Utilized globally for mating disruption, monitoring, and mass trapping, ZETA pheromone offers a species-specific and environmentally conscious alternative to conventional broad-spectrum insecticides.[1] Its application in agricultural and food storage facilities helps to prevent significant economic losses by controlling pest populations without the associated risks of toxic residues and off-target effects.[1]

This guide provides a comprehensive analysis of the toxicological profile of ZETA pheromone and a detailed breakdown of its Safety Data Sheet (SDS). The information is synthesized from regulatory assessments of the broader class of Straight Chain Lepidopteran Pheromones (SCLPs), to which ZETA belongs, and specific safety data for the compound itself. This approach ensures a robust and scientifically grounded resource for researchers, toxicologists, and drug development professionals.

Part 1: Comprehensive Toxicological Profile

The toxicological assessment of ZETA pheromone is largely informed by the extensive data available for SCLPs. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) group these compounds for risk assessment due to their similar chemical structures, low toxicity profiles, and rapid environmental degradation.[2][3] The consensus is that SCLPs, including ZETA pheromone, present a low risk to human health and the environment when used according to good agricultural practices.[2][3]

Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects of a substance following a single or short-term exposure. For SCLPs, the data consistently demonstrate a very low order of acute toxicity.

-

Acute Oral Toxicity: Studies on laboratory animals show an acute oral LD50 of >5,000 mg/kg.[4] This value places SCLPs in Category IV (practically non-toxic) under the EPA's classification system. The experimental protocol for such a study typically follows OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), where the substance is administered to fasted animals, and they are observed for 14 days for signs of toxicity and mortality.

-

Acute Dermal Toxicity: The acute dermal LD50 is >2,000 mg/kg, indicating a very low risk of toxicity from skin contact.[5] This testing often adheres to OECD Guideline 402, involving the application of the substance to a shaved area of the skin for 24 hours.

-

Acute Inhalation Toxicity: The acute inhalation LC50 is generally >5 mg/L, classifying SCLPs as practically non-toxic via this route of exposure.[5]

Irritation and Sensitization

While systemically low in toxicity, direct contact with the concentrated active ingredient can cause localized irritation.

-

Skin Irritation: ZETA pheromone is classified as a skin irritant (Category 2).[6][7] This determination is based on studies following OECD Guideline 404, where the substance is applied to the skin of test subjects and evaluated for signs of erythema (redness) and edema (swelling).

-

Eye Irritation: The substance is also classified as causing serious eye irritation (Category 2).[6] This is consistent with protocols like OECD Guideline 405, where the potential for a substance to cause damage to the cornea, iris, and conjunctiva is assessed.

-

Respiratory Irritation: ZETA pheromone may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[6] This is often inferred from observations of respiratory distress in inhalation studies or from the substance's physical-chemical properties.

-

Dermal Sensitization: Despite the potential for irritation, SCLPs are not considered to be dermal sensitizers.[5] This is determined through tests like the Buehler hypersensitivity test (OECD Guideline 406), which assesses the potential for a substance to elicit an allergic skin reaction after repeated exposure.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

Long-term studies and genotoxicity assays on SCLPs have not indicated significant cause for concern.

-

Repeated Dose Toxicity: Sub-chronic studies, such as the 90-day oral toxicity study in rodents (OECD Guideline 408), have not shown significant adverse effects for SCLPs, further supporting their low toxicity profile.[8]

-

Mutagenicity: SCLPs have shown no evidence of mutagenicity in standard assays like the Ames Salmonella assay.[5] These in vitro tests (e.g., OECD Guideline 471) are critical for identifying substances that can cause genetic mutations.

-

Carcinogenicity: Given the lack of genotoxic potential and the absence of structural alerts for carcinogenicity, SCLPs are not classified as carcinogenic.[6] Long-term carcinogenicity bioassays in rodents have not been required by regulatory agencies due to the overall low hazard profile of this chemical class.

-

Reproductive and Developmental Toxicity: SCLPs are not expected to cause reproductive or developmental effects.[6]

Toxicological Data Summary

| Toxicological Endpoint | Result/Value | GHS Classification |

| Acute Oral Toxicity (SCLP) | LD50 > 5000 mg/kg | Not Classified |

| Acute Dermal Toxicity (SCLP) | LD50 > 2000 mg/kg | Not Classified |

| Acute Inhalation Toxicity (SCLP) | LC50 > 5 mg/L | Not Classified |

| Skin Corrosion/Irritation | Irritant | Skin Irrit. 2 |

| Serious Eye Damage/Irritation | Irritant | Eye Irrit. 2 |

| Respiratory/Skin Sensitization | Not a sensitizer | Not Classified |

| Germ Cell Mutagenicity | Negative | Not Classified |

| Carcinogenicity | No evidence | Not Classified |

| Reproductive Toxicity | No evidence | Not Classified |

| STOT - Single Exposure | May cause respiratory irritation | STOT SE 3 |

| STOT - Repeated Exposure | No evidence | Not Classified |

Toxicological Testing Workflow

The causality behind toxicological testing follows a tiered approach, starting with foundational data and progressing to more complex in vivo studies only when necessary. This workflow ensures a comprehensive assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Caption: The 16 sections of a GHS-compliant Safety Data Sheet.

References

-

Tetradecadienyl acetates - Wikipedia . Wikipedia. [Link]

-

Safety Data Sheet: (Z,E)9,12-Tetradecadienyl acetate . Chemos GmbH&Co.KG. 2019-02-05. [Link]

-

Technical Document for Straight Chain Lepidopteran Pheromones . U.S. Environmental Protection Agency. 2008-10-02. [Link]

-

Straight Chain Lepidopteran Pheromones (SCLP) Final Work Plan Case Number 8200 . U.S. Environmental Protection Agency. 2024-01-31. [Link]

-

Tolerance Reassessment Eligibility Document for Lepidopteran Pheromones . U.S. Environmental Protection Agency. 2002-07-26. [Link]

-

Renewal report for active substance Straight Chain Lepidopteran Pheromones . European Commission. 2022-05-18. [Link]

-

Peer review of the pesticide risk assessment of the active substance Straight Chain Lepidopteran Pheromones (SCLPs) . PubMed. 2021-06-28. [Link]

-

Lepidopteran Pheromones; Exemption from the Requirement of a Tolerance . Federal Register. 2006-08-09. [Link]

-

Data Requirement Chain Lepidopteran Pheromones . U.S. Environmental Protection Agency. 2012-03-08. [Link]

-

OECD Guidelines for the Testing of Chemicals . OECD. [Link]

-

Pheromones Technical Document . Agricultural Marketing Service, USDA. 2012-03-27. [Link]

-

Safety Data Sheet: (Z,E)-9,12-Tetradecadien-1-ol acetate . Chemos GmbH&Co.KG. [Link]

-

Biopesticide Registration Action Document: 9,12-tetradecadien-1-ol Acetate (z,E)- . U.S. Environmental Protection Agency. [Link]

-

(Z,E)-9,12-Tetradecadienyl acetate PubChem Entry . National Center for Biotechnology Information. [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia . Wikipedia. [Link]

-

Safety Data Sheet for various pheromones . Bedoukian Research, Inc. 2015-06-01. [Link]

-

OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents . OECD. 1998-09-21. [Link]

-

OECD Guidelines for toxicity testing of chemicals . SlideShare. [Link]

-

(9Z,12E)-Tetradeca-9, 12-dien-1-yl acetate - Substance Information . European Chemicals Agency (ECHA). [Link]

-

OECD Chemical Testing Guidelines 2025 Updated . Auxilife. 2025-06-27. [Link]

-

(E,Z)-tetradeca-9,12-dienyl acetate - AERU . Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

-

Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast . National Center for Biotechnology Information. 2022-03-15. [Link]

Sources

- 1. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www3.epa.gov [www3.epa.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ams.usda.gov [ams.usda.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chemos.de [chemos.de]

- 7. echemi.com [echemi.com]

- 8. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

History of Litlure B and Prodenialure B identification

An In-Depth Technical Guide to the Historical Identification of Litlure B and Prodenialure B: From Bioassay to Structural Elucidation

Introduction

In the intricate world of chemical ecology, few signals are as specific and potent as insect sex pheromones. These chemical cues, often released by females, are instrumental in mate recognition and are a cornerstone of reproductive success for countless species. For agricultural researchers and drug development professionals, understanding these molecules offers a pathway to developing highly specific and environmentally benign pest management strategies.[1][2]

This guide delves into the history and technical methodologies behind the identification of key pheromone components for two of the world's most destructive agricultural pests: the tobacco cutworm (Spodoptera litura) and the Egyptian cotton leafworm (Spodoptera littoralis). We will explore the journey of discovery for "Litlure B," a critical component of the S. litura pheromone blend, and its counterpart in S. littoralis, often referred to within the broader "Prodenialure" complex. Both species utilize a blend of similar long-chain acetate esters, making their identification a story of meticulous analytical chemistry and biological validation.[3]

The pheromone of S. litura, commercially known as 'litlure', is primarily a two-component blend of (Z,E)-9,11-tetradecadienyl acetate (Litlure A) and (Z,E)-9,12-tetradecadienyl acetate (Litlure B).[2][4] Similarly, the main attractive component for S. littoralis is (Z,E)-9,11-tetradecadienyl acetate, but its full blend is a more complex mixture of at least four to eleven compounds, including (Z,E)-9,12-tetradecadienyl acetate, the focus of our discussion.[3][5][6] This guide will trace the path from initial behavioral observations to the precise structural elucidation, synthesis, and biosynthetic understanding of these vital semiochemicals.

Part 1: Early Investigations & Bio-Guided Isolation

The journey to identify a pheromone begins not in a lab, but in the field, with the observation of stereotyped mating behaviors. Early research documented that virgin female moths of Spodoptera species could attract a significant number of males, pointing towards a powerful, airborne chemical signal.[7] The primary challenge was to capture and identify this ephemeral message.

Pheromone Gland Extraction: Capturing the Signal

The first operational step is to obtain the raw material. Pheromones are biosynthesized and stored in a specialized gland located at the posterior end of the female moth's abdomen. The concentration of these compounds is incredibly low, necessitating careful and efficient extraction techniques to gather enough material for analysis.

Experimental Protocols

Protocol 1: Solvent Extraction of Pheromone Glands

This protocol describes a standard method for extracting semi-volatile pheromones from dissected glands.

Objective: To extract pheromone components from the abdominal tips of female moths for subsequent analysis.

Materials:

-

Virgin female moths (2-3 days old, collected during their active calling period, typically a few hours after sunset).

-

Fine dissection scissors and forceps.

-

Glass vials (1.5 mL) with Teflon-lined caps.

-

Hexane (High-Purity, for GC-MS).

-

Glass Pasteur pipettes.

-

A stereomicroscope.

Methodology:

-

Moth Preparation: Anesthetize the female moths by cooling them at 4°C for 10-15 minutes.

-

Gland Dissection: Under a stereomicroscope, carefully use fine scissors and forceps to excise the last two abdominal segments (the ovipositor tip), which contains the pheromone gland.

-

Extraction: Immediately place the dissected glands (typically from 10-20 females) into a glass vial containing 100-200 µL of high-purity hexane.

-

Incubation: Seal the vial and allow the extraction to proceed for at least 30 minutes at room temperature. Some protocols may involve gentle agitation.

-

Sample Collection: Carefully remove the gland tissues from the vial. The remaining hexane solution now contains the crude pheromone extract.

-

Concentration (Optional): If the concentration is expected to be very low, the solvent can be carefully evaporated under a gentle stream of nitrogen to reduce the volume to approximately 20-50 µL.

-

Storage: Store the extract at -20°C or lower in the sealed vial until analysis to prevent degradation and evaporation.

Causality Behind Experimental Choices:

-

Virgin Females: Mated females often cease or reduce pheromone production. Using virgin moths ensures the highest possible titer of the sex pheromone.

-

Age and Time: Pheromone production is linked to the moth's circadian rhythm and age, peaking when they are most sexually receptive.[7]

-

Hexane: A non-polar solvent is chosen because the target pheromones (long-chain acetates) are lipophilic. Hexane is also highly volatile, making it easy to concentrate the sample, and it is compatible with GC-MS analysis.

Electroantennography (EAG): A Bio-Detector

With a crude extract containing hundreds of compounds, identifying the biologically active ones is like finding a needle in a haystack. Electroantennography (EAG) provides a direct solution by using the male moth's antenna as a highly sensitive and specific detector.[8] The antenna, when exposed to an active compound, generates a measurable electrical potential, known as the electroantennogram. By coupling a gas chromatograph to an EAG setup (GC-EAD), researchers can pinpoint the exact moment an active compound elutes from the GC column.

Protocol 2: Electroantennogram (EAG) Setup and Recording

Objective: To measure the electrical response of a male moth antenna to volatile stimuli.

Materials:

-

Live male moths.

-

Micropipette puller and glass capillaries.

-

Ringer's solution or a similar saline solution (e.g., KCl-saturated AgCl).[9]

-

Ag/AgCl electrodes.

-

Micromanipulators.

-

A high-impedance DC amplifier.

-

Data acquisition system (computer with appropriate software).

-

Charcoal-filtered, humidified air delivery system.

Methodology:

-

Electrode Preparation: Pull glass capillaries into fine-tipped micropipettes using a puller. Fill the micropipettes with the conductive saline solution. Insert Ag/AgCl wires to act as electrodes.

-

Antenna Preparation: Excise an antenna from the head of a live male moth. Mount the antenna between the two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base.

-

Airflow: Position the mounted antenna in a continuous stream of charcoal-filtered and humidified air to keep the preparation viable and clear away residual odors.

-

Stimulus Delivery: A puff of air carrying the volatile stimulus (e.g., the pheromone extract) is injected into the continuous air stream directed at the antenna.

-

Signal Recording: The electrical potential difference between the two electrodes is amplified, recorded, and displayed. A negative voltage deflection indicates a response.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to test compounds are compared to a solvent control and a known standard if available.

Trustworthiness of the Protocol: This system is self-validating. A viable preparation will show a strong response to the crude female extract and minimal response to the solvent blank. The specificity of the response across different isolated fractions confirms the location of the active compounds.

Part 2: Structural Elucidation with Spectrometric Techniques

Once bio-guided fractionation has isolated the active compounds, the next critical phase is to determine their exact chemical structures. This is primarily accomplished through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse of pheromone identification.[1][11] The gas chromatograph separates the volatile components of the extract based on their boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be used to identify the compound or determine its structural features, such as molecular weight and the presence of functional groups.[12][13]

Protocol 3: GC-MS Analysis of Pheromone Extracts

Objective: To separate, identify, and quantify the components of an insect pheromone extract.

Materials:

-

Pheromone extract in a suitable solvent (e.g., hexane).

-

GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Helium (carrier gas).

-

Synthetic standards of suspected pheromone components (for confirmation).

Methodology:

-

Injection: Inject 1-2 µL of the pheromone extract into the heated GC inlet, which rapidly vaporizes the sample.

-

Separation: The vaporized sample is carried by the helium gas through the capillary column. The GC oven is programmed to increase in temperature over time (a "temperature ramp"), which allows for the separation of compounds with different boiling points. A typical program might start at 60°C and ramp up to 250°C.

-

Ionization: As compounds elute from the column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron impact, EI).

-

Mass Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each fragment, generating a mass spectrum for each compound.

-

Identification: The retention time and mass spectrum of each peak are compared to libraries of known compounds (e.g., NIST) and, most importantly, to the retention times and spectra of authentic synthetic standards run under the same conditions.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS can provide a strong hypothesis for a structure, NMR is often required for unambiguous confirmation, especially concerning the stereochemistry of double bonds (Z vs. E isomers), which is critical for biological activity.[15] NMR analysis requires a pure, isolated sample and provides detailed information about the carbon-hydrogen framework of the molecule.[16][17]

The combination of these techniques led to the definitive identification of the key components in the pheromone blends of S. litura and S. littoralis.

| Table 1: Key Pheromone Components of Spodoptera litura and Spodoptera littoralis | | :--- | :--- | :--- | | Common Name | Chemical Name | Species Association | | Litlure A / Prodenialure A | (Z,E)-9,11-tetradecadienyl acetate | Major component in both S. litura and S. littoralis.[2][3][5][6] | | Litlure B | (Z,E)-9,12-tetradecadienyl acetate | Minor, but essential, component in S. litura.[2][3][4] Also present in S. littoralis.[3] | | Prodenialure C | (Z)-9-tetradecenyl acetate | Minor component in S. littoralis.[3][5] | | Prodenialure D | Tetradecan-1-yl acetate | Minor component in S. littoralis.[5][6] |

Part 3: Synthesis and Biological Confirmation

Identifying a structure is only half the battle. To prove the identification is correct and to produce the pheromone for practical applications, the molecule must be chemically synthesized.

Chemical Synthesis

The synthesis of insect pheromones must be highly stereoselective, meaning it must produce the correct Z/E geometry at the double bonds. The Wittig reaction and its variations are common methods used to achieve this control.[18] For example, a stereoselective synthesis of (Z,E)-9,11-tetradecadienyl acetate was achieved via the Wittig reaction of 9-acetoxynonyl-triphenylphosphonium bromide with (E)-2-pentenal.[18] Numerous synthetic routes have been developed, often aiming for high purity, low cost, and scalability.[19][20][21]

Field Trials: The Ultimate Validation

The final and most important validation step is to test the biological activity of the synthetic pheromone in the field. The synthetic blend, formulated in a slow-release lure (e.g., a rubber septum), is placed in a trap. If the synthetic blend is correct, the trap will successfully attract and capture male moths of the target species, confirming that the identified compounds are indeed the sex pheromone.[4] Field trials for S. litura confirmed that a 9:1 to 10:1 ratio of Litlure A to Litlure B was highly attractive to males.[2][4] For S. littoralis, studies showed that while (Z,E)-9,11-tetradecadienyl acetate alone was attractive, the presence of other components could modulate the response.[5]

Part 4: Understanding the Biosynthesis

The identification of the final pheromone structures naturally leads to the question: how do the insects make them? Research into the biosynthetic pathway reveals a series of enzymatic modifications starting from common fatty acids.[22]

The Fatty Acid Precursor Pathway

The C14 acetate pheromones of Spodoptera are not built from scratch but are derived from the C16 saturated fatty acid, palmitic acid. The pathway involves a coordinated sequence of desaturation, chain-shortening, reduction, and acetylation.[23]

The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (Litlure B) is a fascinating example. It begins with palmitic acid, which undergoes a Δ11 desaturation to produce (Z)-11-hexadecenoic acid. This is then chain-shortened to (Z)-9-tetradecenoic acid. A unique Δ12 desaturase then introduces a second double bond to create (Z,E)-9,12-tetradecenoic acid.[22][23] Finally, this acid is reduced to the corresponding alcohol and then acetylated to form the final pheromone component.[24]

Conclusion

The identification of Litlure B and the components of the Prodenialure blend represents a classic chapter in the field of chemical ecology. It showcases a necessary and powerful integration of disciplines: from organismal biology and behavioral observation to sophisticated analytical chemistry and organic synthesis. This multi-faceted approach, grounded in the principles of bio-guided isolation, has not only unraveled a fundamental aspect of moth communication but has also provided invaluable tools for modern agriculture. The resulting synthetic pheromones are now widely used in traps for monitoring pest populations and in mating disruption strategies, forming a critical component of Integrated Pest Management (IPM) programs that aim to reduce reliance on conventional insecticides.[2][25] The history of Litlure B and Prodenialure B is a testament to the power of scientific inquiry to translate fundamental biological knowledge into practical, sustainable solutions.

References

-

Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase. Cellular and Molecular Life Sciences, 53(6), 501-505. [Link]

-

Yadav, J. S., Deshpande, P. K., & Reddy, E. R. (1989). Preparation of 1,3-Dienes, its Application to the Synthesis of (Z,E)-9,11-Tetradecadienyl Acetate and (E,E)-10,12-Hexa-decadienal: Sex Pheromones of Cotton Pests. Synthetic Communications, 19(1-2), 145-152. [Link]

-

Singh, H. N., & Singh, A. K. (1992). Asessment of the Use of Sex Pheromone Traps in the Management of Spodoptera litura F. International Arachis Newsletter, 12, 21-22. [Link]

-

Yang, S., Yang, S., Sun, W., Lv, J., & Kuang, R. (2009). Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae). Journal of the Entomological Research Society, 11(3), 27-36. [Link]

-

Kanzaki, R., et al. (2021). Electroantennography-based Bio-hybrid Odor-detecting Drone using Silkmoth Antennae for Odor Source Localization. Journal of Visualized Experiments, (174), e62781. [Link]

-

Jones, O. T., et al. (1995). Field investigation of an attracticide control technique using the sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis (Lepidoptera: Noctuidae). Bulletin of Entomological Research, 85(4), 457-465. [Link]

-

Campion, D. G., et al. (1975). Field studies of the female sex pheromone of the cotton leafworm Spodoptera littoralis (Boisd.) in Cyprus. Bulletin of Entomological Research, 65(1), 9-14. [Link]

-

Goto, G., et al. (1975). A Stereoselective Synthesis of (Z,E)-9,11-Tetradecadienyl-1-Acetate, a Major Component of the Sex Pheromone of Spodoptera litura. Chemistry Letters, 4(2), 103-106. [Link]

-

Lifeasible. (n.d.). Insect Pheromone Detection. Retrieved from [Link]

-

Saveer, A. M., et al. (2014). Mate recognition and reproductive isolation in the sibling species Spodoptera littoralis and Spodoptera litura. Frontiers in Ecology and Evolution, 2, 24. [Link]

-

Ding, B. J., et al. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 119(5), 1183-1193. [Link]

-

Srinivasan, R., et al. (2012). Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae). In Integrated Pest Management of Tropical Vegetable Crops (pp. 109-121). Springer. [Link]

-

Quero, C., et al. (1996). Behavioral responses of Spodoptera littoralis males to sex pheromone components and virgin females in wind tunnel. Journal of Chemical Ecology, 22(10), 1811-1825. [Link]

-

Nojima, S., et al. (2004). Mating and Sex Pheromone of Spodoptera litura F.: (Lepidoptera: Noctuidae): An Introductory Report. Applied Entomology and Zoology, 8(4), 419-425. [Link]

-

Buser, H. R., & Arn, H. (1975). Analysis of insect pheromones by quadrupole mass fragmentography and high-resolution gas chromatography. Journal of Chromatography A, 106(1), 83-95. [Link]

-

Wakamura, S. (1973). Mating and Sex Pheromone of Spodoptera litura F. : (Lepidoptera : Noctuidae) : An Introductory Report. Applied Entomology and Zoology, 8(4), 203-206. [Link]

- CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate. (2013).

-

Wicher, D., et al. (2012). Chemical analysis of synthetic pheromone components. GC-MS traces... ResearchGate. [Link]

-

Pickett, J. A. (1991). Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies. Rothamsted Repository. [Link]

-

Ding, B. J., et al. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. ResearchGate. [Link]

-

Bastin-Héline, L., et al. (2019). A novel lineage of candidate pheromone receptors for sex communication in moths. eLife, 8, e50269. [Link]

-

Xia, Y. H., et al. (2019). Multi-functional desaturases in two Spodoptera moths with Δ11 and Δ12 desaturation activities. Journal of Chemical Ecology, 45(4), 378-387. [Link]

-

Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase. PubMed. [Link]

-

Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]

-

JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. [Link]

-

Leskey, T. C., & Wright, S. E. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 811-819. [Link]

-

Li, C., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11510. [Link]

-

The Pherobase. (n.d.). Synthesis - Z9-14Ac. [Link]

-

Demarque, D. P., et al. (2016). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Natural Product Reports, 33(4), 504-530. [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

Inderlied, C. B., & Salfinger, M. (1993). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 82(1), 23-29. [Link]

-

Wagner, R., et al. (2019). Structure elucidation of biflavones with ether bonds by NMR-spectroscopy—Structure revisions of loniflavone and methylloniflavone. Magnetic Resonance in Chemistry, 57(10), 825-831. [Link]

-

Omura, S., et al. (1987). Isolation and structural elucidation of new 18-membered macrolide antibiotics, viranamycins A and B. The Journal of Antibiotics, 40(3), 301-308. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. entomol.org [entomol.org]

- 3. Frontiers | Mate recognition and reproductive isolation in the sibling species Spodoptera littoralis and Spodoptera litura [frontiersin.org]

- 4. oar.icrisat.org [oar.icrisat.org]

- 5. Field studies of the female sex pheromone of the cotton leafworm Spodoptera littoralis (Boisd.) in Cyprus | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 6. Behavioral responses ofSpodoptera littoralis males to sex pheromone components and virgin females in wind tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mating and Sex Pheromone of Spodoptera litura F. : (Lepidoptera : Noctuidae) : An Introductory Report [jstage.jst.go.jp]

- 8. ockenfels-syntech.com [ockenfels-syntech.com]

- 9. academic.oup.com [academic.oup.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 12. Analysis of insect pheromones by quadrupole mass fragmentography and high-resolution gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies [repository.rothamsted.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Elucidation of Biflavones With Ether Bonds by NMR‐Spectroscopy—Structure Revisions of Loniflavone and Methylloniflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and structural elucidation of new 18-membered macrolide antibiotics, viranamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. tandfonline.com [tandfonline.com]

- 20. CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate - Google Patents [patents.google.com]

- 21. The Pherobase Synthesis - Z9-14Ac | C16H30O2 [pherobase.com]

- 22. ent.iastate.edu [ent.iastate.edu]

- 23. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Stereoselective synthesis protocols for (9E,12Z)-9,12-Tetradecadien-1-ol acetate

Detailed Application Note: Stereoselective Synthesis of (9E,12Z)-9,12-Tetradecadien-1-ol Acetate[1][2]

Executive Summary

Target Molecule: (9E,12Z)-9,12-Tetradecadien-1-ol acetate (Commonly referred to as Zeta or ZE-TDA).[1] CAS Registry Number: 31654-77-0 Primary Application: Insect pheromone component for the management of Lepidopteran pests, specifically Spodoptera species (e.g., S. frugiperda, S. litura) and stored-product moths (Ephestia, Plodia).[1]

The Synthetic Challenge:

The synthesis of (9E,12Z)-9,12-tetradecadien-1-ol acetate presents a classic problem in stereochemical control: the construction of a skipped (1,4)-diene system with defined and opposing stereochemistry (

This Application Note details a robust, convergent "Alkyne-Derived" Protocol . This route is selected for its high stereochemical fidelity, utilizing the inherent trans-selectivity of dissolved metal reductions and the cis-selectivity of hydrogenation/Wittig reactions to independently install the geometric isomers.

Retrosynthetic Analysis

To ensure high stereochemical purity (>98%), we adopt a convergent strategy that disconnects the molecule at the C9-C10 bond. This approach minimizes the risk of scrambling the sensitive skipped diene system until the final steps.

-

Fragment A (Head): A C9-backbone containing a terminal alkyne (precursor to the

-alkene).[1] -

Fragment B (Tail): A C5-unit containing a cis-alkene (precursor to the

-alkene).[1]

Figure 1: Retrosynthetic disconnection strategy isolating the E and Z bond formation steps.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Z-Tail Fragment (Fragment B)

Objective: Synthesis of (Z)-1-bromo-3-pentene.[1]

Rationale: The

Materials:

-

3-Pentyn-1-ol[1]

-

Lindlar Catalyst (Pd/CaCO3 + Pb)[1]

-

Quinoline (Catalyst poison)[1]

-

Phosphorus Tribromide (PBr3)[1]

-

Pyridine[1]

Step-by-Step Workflow:

-

Hydrogenation:

-

Dissolve 3-pentyn-1-ol (1.0 eq) in Hexane/Ethanol (10:1).[1]

-

Add Lindlar catalyst (5 wt%) and Quinoline (2 drops per gram of substrate).

-

Stir under

atmosphere (balloon pressure) at room temperature. -

QC Check: Monitor via GC. Reaction is complete when alkyne peak disappears. Over-reduction to pentanol is minimal if stopped promptly.

-

Filter through Celite and concentrate to yield (Z)-3-penten-1-ol .[1]

-

-

Bromination:

-

Dissolve (Z)-3-penten-1-ol (1.0 eq) in anhydrous ether at 0°C.

-

Add Pyridine (0.1 eq) to scavenge HBr.

-

Add PBr3 (0.35 eq) dropwise. Maintain temperature <5°C to prevent isomerization.

-

Reflux gently for 2 hours.

-

Quench with ice water, extract with ether, wash with NaHCO3.[1]

-

Result: (Z)-1-bromo-3-pentene.[1]

-

Phase 2: Coupling and E-Bond Formation

Objective: Convergent coupling of Head and Tail, followed by stereoselective reduction.

Critical Mechanism: The Birch reduction (Na/Liquid

Materials:

-

8-Nonyn-1-ol (commercially available or synthesized from 1,9-decanediol via zipper reaction/elimination).[1]

-

Dihydropyran (DHP) & pTsOH (for protection).

-

n-Butyllithium (n-BuLi, 2.5M in hexanes).[1]

-

Liquid Ammonia (

).[3] -

Solid Ammonium Chloride (

).

Step-by-Step Workflow:

Step 2.1: Protection of the Head Fragment

-

React 8-nonyn-1-ol with DHP (1.2 eq) and catalytic pTsOH in DCM.

-

Wash with NaHCO3, dry, and concentrate.

-

Yield: 2-(8-nonynyloxy)tetrahydro-2H-pyran (Fragment A ).

Step 2.2: C9-C10 Coupling (The "Skipped" Construction)

-

Lithiation: Dissolve Fragment A (1.0 eq) in anhydrous THF/HMPA (4:1 v/v) under Argon. Cool to -78°C.[1][4]

-

Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -40°C.

-

Alkylation: Cool back to -78°C. Add Fragment B ((Z)-1-bromo-3-pentene, 1.1 eq) dropwise.

-

Allow to warm to room temperature overnight.

-

Workup: Quench with saturated

. Extract with hexane. -

Purification: Silica gel chromatography.

-

Intermediate: 1-(Tetrahydropyran-2-yloxy)-(12Z)-9-tetradecyn-12-ene.[1]

-

Note: We now have the C12(Z) bond and a C9 alkyne.

-

Step 2.3: Stereoselective Reduction (The "E" Installation)

Warning: This is the most critical step. Anhydrous conditions are vital.

-

Condense

(approx. 10 mL/mmol substrate) into a flask at -78°C. -

Add Sodium metal (small pieces) until a persistent deep blue color is observed (solvated electrons).

-

Dissolve the Intermediate (from Step 2.2) in dry THF and add slowly to the blue solution.

-

Stir at -33°C (refluxing ammonia) for exactly 4 hours.

-

Expert Insight: Do not extend beyond 4-6 hours to avoid reducing the isolated Z-alkene.[1]

-

-

Quench: Carefully add solid

until the blue color disappears (protonation of the radical anion). -

Evaporate

under a stream of nitrogen. -

Partition residue between water and ether.

-

Result: 1-(Tetrahydropyran-2-yloxy)-(9E,12Z)-9,12-tetradecadiene.[1]

Phase 3: Deprotection and Acetylation

-

Deprotection: Dissolve the product in Methanol. Add catalytic pTsOH. Stir for 2 hours. Remove solvent and work up to obtain the free alcohol.

-

Acetylation: Dissolve alcohol in Pyridine/Acetic Anhydride (1:1). Stir for 2 hours.

-

Final Purification: Flash chromatography (Hexane/Ethyl Acetate 95:5).

Quality Control & Data Specifications

Impurity Profiling

The primary impurities in this synthesis are geometric isomers. A strict QC protocol using Capillary GC is required.

Table 1: Critical Quality Attributes (CQA)

| Attribute | Specification | Analytical Method |

| Purity (GC) | > 98.0% | GC-FID (DB-Wax or HP-5 column) |

| Isomeric Purity | > 97% (9E, 12Z) | GC-MS / Ag-Ion HPLC |

| (9Z, 12Z)-Isomer | < 1.0% | Result of incomplete reduction |

| (9E, 12E)-Isomer | < 1.0% | Result of Z-bond isomerization |

| Appearance | Clear, colorless oil | Visual |

NMR Validation

-

Proton NMR (

):

Process Logic & Pathway Visualization

The following diagram illustrates the chemical logic flow, highlighting the specific reagents used to enforce stereocontrol.

Figure 2: Workflow diagram emphasizing the orthogonal stereoselective steps.

Troubleshooting & Expert Tips

-

The "Skipped" Proton: The protons at C11 (between the two double bonds) are bis-allylic and roughly 100x more acidic than standard allylic protons. Avoid strong bases after the diene is formed. Use Pyridine/Ac2O for acetylation, not Acetyl Chloride/Triethylamine, to prevent conjugation.[1]

-

Ammonia Quality: Moisture in the liquid ammonia during the Birch reduction will quench the solvated electrons and stop the reaction, or worse, lead to non-selective reduction. Use sodium to dry the ammonia in situ before adding the substrate.

-

HMPA Alternatives: If HMPA is restricted due to toxicity, DMPU (N,N'-Dimethylpropyleneurea) is a valid, safer substitute for the alkylation step, though reaction times may increase by 20-30%.[1]

References

-

Bestmann, H. J., et al. (1979).[2] "Pheromone XXI. Methylenunterbrechung konjugierter Doppelbindungen: Eine stereoselektive Synthese von (E)-n,(E)-(n+3)-Alkadienen." Tetrahedron Letters, 20(3), 245-246.[1][2]

-

Rossi, R., et al. (1980).[2][5] "Insect sex pheromones. Stereoselective synthesis of several (Z)- and (E)-alken-1-ols, their acetates, and of (9Z,12E)-9,12-tetradecadien-1-yl acetate."[1][2] Gazzetta Chimica Italiana, 110, 237-246.[1][2][5]

-

Matveeva, E. D., et al. (2000).[6] "Stereodirectional synthesis of the main component of pheromone (9Z,12E)-tetradeca-9,12-dienyl acetate by cross-coupling." Russian Journal of Electrochemistry, 36(6), 765–770.[6][7]

-

Kocienski, P. J. (1998).[8] "The Julia-Kocienski Olefination."[4][8][9][10] Synlett, 1998(1), 26-28.[1][8] (Reference for alternative E-selective olefination strategies).

- Mori, K. (2010). "Total Synthesis of Insect Pheromones." The Total Synthesis of Natural Products, Vol 9. (General reference for alkyne-based pheromone synthesis).

Sources

- 1. CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate - Google Patents [patents.google.com]

- 2. The Pherobase Synthesis - Z9E12-14Ac | C16H28O2 [pherobase.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. The Pherobase Synthesis - Z9-14Ac | C16H30O2 [pherobase.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Application Note: High-Resolution GC-MS Parameters for the Separation of (Z)- and (E)- Pheromone Isomers

Abstract

The precise identification and quantification of insect pheromone isomers are critical for advancements in chemical ecology, the development of sustainable pest management strategies, and novel drug discovery. Geometric isomers, particularly (Z)- and (E)- isomers of long-chain unsaturated acetates, alcohols, or aldehydes, often co-occur in natural blends, and their specific ratio is crucial for biological activity.[1] However, these isomers present a significant analytical challenge due to their similar boiling points and mass spectral fragmentation patterns.[2] This application note provides a comprehensive, field-proven guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the robust separation and analysis of these challenging isomers. We detail a self-validating protocol, from sample preparation to data analysis, explaining the causality behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Isomer-Specific Pheromone Analysis

Insect pheromones are semiochemicals that mediate intraspecific communication, influencing behaviors such as mating and aggregation.[1] The biological message is often encoded not just in the chemical structure of the main component, but in the precise ratio of its geometric isomers. For example, the separation of (Z)- and (E)-isomers of tetradecen-l-ol acetates is a classic problem in the analysis of lepidopteran pheromones.[3]

Standard gas chromatography methods may fail to resolve these isomers, leading to inaccurate quantification and misinterpretation of their ecological role. Mass spectrometry alone is often insufficient for differentiation, as the electron ionization (EI) mass spectra of geometric isomers are frequently identical or nearly identical.[2] Therefore, high-resolution chromatographic separation prior to mass analysis is paramount. This guide focuses on the selection of highly selective GC columns and the fine-tuning of GC parameters to achieve baseline resolution of (Z)- and (E)- pheromone isomers.

Experimental Design: Instrumentation and Consumables

The selection of appropriate hardware and consumables is the foundation of a successful separation. The choices outlined below are based on achieving maximum selectivity for geometric isomers.

Instrumentation

-

Gas Chromatograph: A modern GC system with precise electronic pneumatic control (EPC) and a temperature-programmable oven capable of slow ramp rates (e.g., 1-3°C/min) is required.[4][5]

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is suitable for this application. A time-of-flight (TOF) mass spectrometer can also be used for enhanced mass accuracy.[6]

-

Autosampler: For high throughput and reproducibility.

Consumables & Reagents

The choice of the capillary column is the most critical parameter for achieving separation.[7][8]

| Component | Specification | Rationale for Selection |

| GC Capillary Column | Highly Polar Cyano-based Phase (e.g., SP-2340, CP-Sil 88, Select FAME) | These stationary phases provide unique selectivity for geometric isomers of fatty acid methyl esters (FAMEs) and long-chain unsaturated compounds like pheromones.[3][9] The high cyanopropyl content allows for separation based on the subtle differences in the planarity and dipole moment of (Z) and (E) isomers. |

| Column Dimensions: 30-60 m length, 0.25 mm ID, 0.20-0.25 µm film thickness | A longer column (≥ 50 m) increases the number of theoretical plates, enhancing resolution. Standard ID (0.25 mm) offers a good balance between efficiency and sample capacity.[4] A thin film thickness sharpens peaks and allows for elution at lower temperatures. | |

| Injector Liner | Splitless, single taper with glass wool | Promotes complete vaporization of the sample and protects the column from non-volatile residues. |

| Carrier Gas | Helium (99.999% purity) | An inert and safe carrier gas that provides good efficiency. Hydrogen can be used for faster analysis but requires additional safety precautions.[4] |

| Solvents | Hexane or Dichloromethane (Pesticide or GC-MS grade) | High-purity solvents are essential to avoid ghost peaks and contamination.[1] |

| Standards | Certified (Z)- and (E)- isomer standards of the target pheromone | Required for peak identification (retention time confirmation) and accurate quantification. |

Optimized GC-MS Method Parameters

The following parameters provide a robust starting point for the separation of many common long-chain acetate or alcohol pheromone isomers. Optimization may be required based on the specific analytes and instrumentation.[4]

| Parameter | Recommended Setting | Justification & Expert Insights |

| Inlet | Splitless Mode | Ideal for trace-level analysis commonly required for pheromones. Ensures maximum transfer of analyte onto the column. |

| Inlet Temperature: 250 °C | Ensures rapid and complete vaporization of analytes without causing thermal degradation.[4] | |

| Purge Flow: 50 mL/min at 1.0 min | After injection, the purge valve opens to sweep the inlet, preventing solvent peak tailing. | |

| Carrier Gas | Helium, Constant Flow Mode | Constant flow mode ensures that the linear velocity remains optimal even as the oven temperature increases, maintaining separation efficiency throughout the run. |

| Flow Rate: 1.0 - 1.2 mL/min | This flow rate is typically near the optimal linear velocity for a 0.25 mm ID column, providing the best balance of speed and resolution. | |

| Oven Program | Initial Temp: 60 °C, hold for 2 min | A low initial temperature helps to focus the analytes at the head of the column, leading to sharp peaks, especially for more volatile components.[10] |

| Ramp 1: 15 °C/min to 170 °C | A faster initial ramp quickly elutes any low-boiling point impurities. | |

| Ramp 2: 2 °C/min to 220 °C | This is the critical step. A very slow temperature ramp rate is essential to maximize the interaction time of the isomers with the stationary phase, which enhances the separation of these closely eluting compounds.[4] | |

| Final Hold: 220 °C for 5 min | Ensures that all heavier components are eluted from the column, preventing carryover into the next run. | |

| MS Parameters | Transfer Line Temp: 230 °C | Must be hot enough to prevent analyte condensation but not so hot as to cause degradation. |

| Ion Source Temp: 230 °C | Standard temperature for robust ionization.[4] | |

| Ionization Energy: 70 eV | Standard EI energy creates reproducible fragmentation patterns for library matching.[4] | |

| Acquisition Mode: Scan | Full scan mode (e.g., m/z 40-400) is used to acquire full mass spectra for compound identification. For trace analysis, Selected Ion Monitoring (SIM) can be used to increase sensitivity. |

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Pheromone Gland Extraction)

This protocol describes a general method for solvent extraction from insect pheromone glands.[1]

-

Gland Dissection: Anesthetize the insect (e.g., by chilling). Under a dissecting microscope, carefully excise the pheromone gland (often located at the abdominal tip).[1]

-

Extraction: Immediately place the dissected gland into a 200 µL glass insert within a 2 mL autosampler vial.

-

Solvent Addition: Add 20-50 µL of high-purity hexane or dichloromethane to the insert.[1] If quantitative analysis is required, add an internal standard at a known concentration at this stage.

-

Extraction Time: Allow the gland to extract for 30 minutes at room temperature.[1]

-

Sample Transfer: The resulting extract is now ready for direct injection into the GC-MS. No further concentration is typically needed unless pheromone titers are exceptionally low.

Protocol 2: GC-MS Analysis Workflow

-

System Equilibration: Before starting the sequence, run a solvent blank using the parameters in the table above to ensure the system is clean.

-

Standard Injection: Inject a 1 µL standard mixture containing known concentrations of the pure (Z)- and (E)- isomers to determine their exact retention times and detector response.

-

Sample Injection: Inject 1 µL of the prepared pheromone gland extract.

-

Data Acquisition: Acquire data in full scan mode.

-

Data Analysis:

-

Identify the target pheromone peaks in the sample chromatogram by comparing their retention times to those of the authentic standards.

-

Confirm peak identity by comparing the acquired mass spectrum with a reference library or the spectrum from the standard.

-

Integrate the peak areas for the (Z)- and (E)- isomers to determine their relative ratio or absolute amounts if using an internal standard.

-

Data Visualization and Interpretation

Workflow Diagram

The overall process from sample preparation to final analysis is depicted below.

Caption: Experimental workflow for GC-MS analysis of pheromone isomers.

Expected Results

Using the method described, you should expect to see two distinct, well-resolved peaks for the (Z)- and (E)- isomers. On highly polar cyanopropyl siloxane columns, the (Z)-isomer typically elutes after the (E)-isomer due to stronger interactions with the stationary phase. The mass spectra for both peaks will likely be indistinguishable, underscoring the necessity of the chromatographic separation for correct identification.

Conclusion

The successful separation of ZETA pheromone isomers by GC-MS is critically dependent on the selection of a highly polar, selective stationary phase and the meticulous optimization of the oven temperature program. A slow ramp rate during the elution window of the target isomers is the single most effective parameter for enhancing resolution. By following the detailed protocols and understanding the rationale behind the parameter choices presented in this application note, researchers can achieve reliable, reproducible, and accurate analysis of these biologically significant compounds.

References

-

Ando, T., & Yamakawa, R. (2011). Analyses of lepidopteran sex pheromones by mass spectrometry. Journal of Pesticide Science, 36(3), 359-366. [Link]

-

Fröhlich, M., & Ruther, J. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 10(1), 23. [Link]

-

Heath, R. R., Tumlinson, J. H., & Pope, M. M. (1982). Analysis of Chemical Communications Systems of Lepidoptera. In Insect Pheromone Technology: Chemistry and Applications (pp. 147-164). American Chemical Society. [Link]

-

Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved February 20, 2026, from [Link]

-

Wallace, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [Link]

-

Watson, D. (2020, November 12). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 7. gcms.cz [gcms.cz]

- 8. fishersci.ca [fishersci.ca]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Preparation of Rubber Septa Lures with (9E,12Z)-9,12-Tetradecadien-1-ol Acetate: An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed framework for the preparation, quality control, and deployment of rubber septa lures impregnated with (9E,12Z)-9,12-Tetradecadien-1-ol acetate. This specific isomeric blend is a critical component of the sex pheromone for several significant lepidopteran pests, most notably the Indian Meal Moth (Plodia interpunctella) and the Mediterranean Flour Moth (Ephestia kuehniella).[1][2] The protocols outlined herein are designed for researchers, scientists, and professionals in pest management and chemical ecology, emphasizing scientific integrity, causality behind experimental choices, and self-validating methodologies. This guide covers the entire workflow from material selection and lure preparation to analytical quality control and strategic field deployment, ensuring the development of reliable and effective pheromone-based monitoring tools.

Introduction: The Role of (9E,12Z)-9,12-Tetradecadien-1-ol Acetate in Pest Management